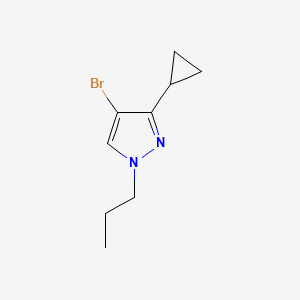

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-cyclopropyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-2-5-12-6-8(10)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHKFKQHDFEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Bromopyrazoles

Bromopyrazoles are typically synthesized by functionalizing pyrazole rings through halogenation reactions, often starting from pyrazole precursors or pyrazole carboxylic acid esters. The key steps usually involve:

- Construction of the pyrazole ring with desired substituents (e.g., cyclopropyl and propyl groups).

- Selective bromination at the 4-position of the pyrazole ring.

A representative approach includes the reaction of hydrazine derivatives with maleic acid diesters or related unsaturated compounds to form pyrazole intermediates, followed by bromination using reagents like phosphorus oxybromide (POBr3).

Specific Preparation Insights from Related Bromopyrazole Patents

A patent (CN111072630A) describes a two-step continuous reaction process for preparing bromopyrazole compounds structurally related to 4-bromo-pyrazoles:

Step 1: Pyrazole Ring Formation

Reaction of maleic acid diesters with hydrazinopyridine derivatives in alkaline solution at 80-90 °C, producing 3-hydroxy-1-substituted-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salts.Step 2: Bromination

The sodium salt intermediate is treated with phosphorus oxybromide at elevated temperature (80-90 °C) to introduce the bromine atom at the 3-position of the pyrazole ring, yielding 3-bromo-substituted pyrazole esters.

This method avoids neutralization steps with acetic acid and sodium bicarbonate, improving yield and reducing wastewater generation. While the patent focuses on pyridyl-substituted pyrazoles, the general methodology is adaptable to pyrazoles with cyclopropyl and propyl substituents by selecting appropriate starting materials.

Preparation of 4-Bromo-Substituted Pyrazole Intermediates

A related synthesis for 4-bromo-1H-pyrazole derivatives involves:

- Diazotization of pyrazole amines using sodium nitrite in acidic media (e.g., hydrobromic acid).

- Subsequent Sandmeyer-type bromination with copper(I) bromide (CuBr) to replace diazonium groups with bromine.

For example, the preparation of (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile, a related bromopyrazole intermediate, proceeds via diazotization of the corresponding pyrazolyl amine followed by CuBr-mediated bromination at low temperature (0-5 °C), followed by extraction and purification steps. This method achieves high yield (~82.6%) and enantiomeric purity (>99% ee).

This diazotization-bromination approach could be adapted for the preparation of 4-bromo-3-cyclopropyl-1-propyl-1H-pyrazole by starting from the corresponding 4-amino-3-cyclopropyl-1-propyl-pyrazole precursor.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible preparation route is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-cyclopropyl-1-propyl-pyrazole | Cyclization of hydrazine derivative with cyclopropyl-substituted β-diketone or maleic ester derivative under alkaline conditions | Forms pyrazole core with cyclopropyl and propyl substituents |

| 2 | Diazotization of 4-amino-pyrazole intermediate | NaNO2 in HBr at 0-5 °C | Generates diazonium salt |

| 3 | Bromination via Sandmeyer reaction | CuBr in acidic medium, 0-5 °C to room temperature | Substitutes diazonium group with bromine at 4-position |

| 4 | Purification | Extraction with petroleum ether, drying | Isolates target bromopyrazole |

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- Continuous reaction processes that omit neutralization steps can improve yield and reduce waste, as shown in bromopyrazole ester syntheses.

- Sandmeyer-type bromination is effective for introducing bromine at pyrazole 4-position from amino precursors with high selectivity and yield.

- Substituent effects (cyclopropyl, propyl) may influence reaction conditions, requiring optimization of temperature and reagent stoichiometry.

- No direct literature or patents specifically describe this compound preparation, but analogous methods provide a reliable foundation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol are employed.

Major Products

Substitution: Products include 4-azido-3-cyclopropyl-1-propyl-1H-pyrazole or 4-thio-3-cyclopropyl-1-propyl-1H-pyrazole.

Oxidation: Products include this compound oxides.

Reduction: Products include 3-cyclopropyl-1-propyl-1H-pyrazole.

Coupling: Products include various aryl or vinyl-substituted pyrazoles.

Scientific Research Applications

Chemistry

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole serves as a critical building block in synthetic chemistry. It is involved in:

- Synthesis of Complex Heterocycles : Utilized to create more complex compounds through nucleophilic substitution reactions.

- Mechanistic Studies : Employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

This compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Research indicates effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies show that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Lead compound in cancer drug discovery |

| Anti-inflammatory | Treatment for inflammatory diseases |

Medicine

In medicinal chemistry, this compound is explored for:

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing drugs targeting various diseases, including cancer and infections.

Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, including this compound, it demonstrated significant antimicrobial activity against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated potent efficacy compared to other derivatives .

Anticancer Potential

Research focused on the anticancer properties revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including HCT116 and MCF7. The findings suggest its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points and Stability : The target compound’s analogs with aromatic substituents (e.g., phenyl in CAS 1820706-62-4) exhibit higher melting points (>200°C) due to enhanced crystallinity from π-π interactions . In contrast, alkyl-substituted derivatives (e.g., 1287752-84-4) have lower melting points (~160–200°C), suggesting reduced crystalline stability .

- Spectroscopic Data : IR and NMR spectra of brominated pyrazoles (e.g., 1287752-84-4) show characteristic C-Br stretches at ~550–600 cm⁻¹ and deshielded pyrazole protons at δ 7.4–8.1 ppm in ¹H-NMR, consistent with the target compound’s electronic environment .

Biological Activity

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom at the 4-position and a cyclopropyl group at the 3-position, contribute to its biological activity. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

- Molecular Formula : C₆H₈BrN₂

- Molecular Weight : 187.04 g/mol

- Structure : The compound features a five-membered pyrazole ring with two nitrogen atoms, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the cyclopropyl group may influence its pharmacokinetic properties. Preliminary studies suggest that it may modulate enzyme activity, potentially leading to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. They have been investigated for their efficacy against various bacterial and fungal strains. The compound's structure may contribute to its ability to disrupt microbial cell functions .

Anticancer Potential

The compound has also been explored for its anticancer properties. It serves as a lead compound in drug discovery programs aimed at developing new cancer therapies. Studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory effects. This compound may exhibit similar activities by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Comparative Biological Activity Table

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Investigation of Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the pyrazole core. For example, cyclopropane rings can be introduced via cyclopropanation reagents (e.g., Simmons–Smith conditions), while bromination is achieved using N-bromosuccinimide (NBS) in anhydrous solvents like DMF or CCl₄ under controlled temperatures (40–60°C). Propyl groups are introduced via alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃). Reaction optimization should focus on temperature control, solvent polarity, and stoichiometric ratios to minimize side products like dehalogenated derivatives .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm and pyrazole protons at δ ~6.2–7.5 ppm). IR spectroscopy can confirm functional groups (e.g., C-Br stretching at ~550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm). Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodology : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent bromine displacement or cyclopropane ring opening. Avoid prolonged exposure to moisture or light. Handling requires PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Methodology : Use isotopic labeling (e.g., deuterated solvents) and kinetic studies to track intermediates. For Suzuki–Miyaura couplings, monitor Pd-catalyzed steps via in situ ³¹P NMR to identify oxidative addition intermediates. Computational modeling (DFT) can map energy barriers for bromine displacement .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodology : Compare structure-activity relationships (SAR) using analogs with systematic substitutions (e.g., replacing cyclopropyl with methyl groups). Validate biological assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate variables. Conflicting data may arise from differences in cell permeability or assay interference from residual solvents .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound using SMILES strings (e.g.,

CN1C=C(Br)C(=N1)C#N) and optimize force fields (GAFF2) for cyclopropane ring strain. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for similar pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.